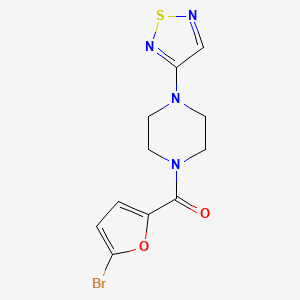
1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic compound that features a combination of bromofuran, thiadiazole, and piperazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the furan ring.
Carbonylation: Formation of the carbonyl group on the furan ring.
Thiadiazole Formation: Synthesis of the thiadiazole ring through cyclization reactions.
Piperazine Coupling: Coupling of the piperazine ring with the bromofuran and thiadiazole intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or other functional groups.
Substitution: Replacement of bromine or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine
- 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole
Uniqueness
1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features may result in different reactivity and interactions with molecular targets.
生物活性
1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromofuran moiety : Contributes to its reactivity and potential biological activity.
- Thiadiazole ring : Known for its diverse biological properties.
- Piperazine framework : Often associated with pharmacological activity.
Molecular Formula : C11H11BrN4O2S
Molecular Weight : 343.20 g/mol
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The bromofuran and thiadiazole components may enhance binding affinity to these targets, potentially leading to modulation of various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the bromofuran and thiadiazole moieties is believed to contribute to this activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
Anticancer Potential
The compound has been investigated for anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines. The mechanism likely involves the inhibition of cell proliferation and promotion of programmed cell death.
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various derivatives of bromofuran compounds, including this compound. Results indicated a notable reduction in bacterial viability at concentrations above 50 µM, suggesting a dose-dependent effect.
Study 2: Anticancer Activity
In an experimental setup involving human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxic effects with an IC50 value around 30 µM. Flow cytometry analysis confirmed that treated cells showed increased markers for apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine | Structure | Moderate antimicrobial |
| 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole | Structure | Anticancer |
属性
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2S/c12-9-2-1-8(18-9)11(17)16-5-3-15(4-6-16)10-7-13-19-14-10/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIOFGGJUCCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














